molecular formula C5H8O2 B12058218 methyl 2-(trideuteriomethyl)prop-2-enoate

methyl 2-(trideuteriomethyl)prop-2-enoate

Katalognummer: B12058218
Molekulargewicht: 103.13 g/mol
InChI-Schlüssel: VVQNEPGJFQJSBK-BMSJAHLVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-(trideuteriomethyl)prop-2-enoate is a deuterated analog of methyl methacrylate. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, replacing the hydrogen atoms in the methyl group. The incorporation of deuterium can significantly alter the physical and chemical properties of the compound, making it useful in various scientific applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(trideuteriomethyl)prop-2-enoate typically involves the deuteration of methyl methacrylate. One common method is the catalytic exchange of hydrogen with deuterium using deuterium gas (D2) in the presence of a suitable catalyst. Another approach involves the use of deuterated reagents in the esterification process of methacrylic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale deuteration processes using specialized equipment to handle deuterium gas safely. The process must ensure high purity and yield, often requiring advanced purification techniques such as distillation and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-(trideuteriomethyl)prop-2-enoate can undergo various chemical reactions, including:

    Polymerization: Similar to methyl methacrylate, it can polymerize to form poly(methyl methacrylate) (PMMA).

    Addition Reactions: It can participate in Michael addition reactions due to the presence of the electron-deficient double bond.

    Substitution Reactions: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Polymerization: Initiated by free radicals, often using initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN).

    Michael Addition: Typically involves nucleophiles such as thiols or amines under basic conditions.

    Nucleophilic Substitution: Reagents like sodium hydroxide or other strong bases can facilitate the substitution of the ester group.

Major Products

    Polymerization: Produces poly(methyl methacrylate) (PMMA).

    Michael Addition: Yields various adducts depending on the nucleophile used.

    Nucleophilic Substitution: Results in the formation of substituted esters or acids.

Wissenschaftliche Forschungsanwendungen

Methyl 2-(trideuteriomethyl)prop-2-enoate is valuable in several research fields:

    Chemistry: Used as a tracer in reaction mechanisms due to the distinct NMR signals of deuterium.

    Biology: Employed in metabolic studies to track the incorporation and transformation of deuterated compounds.

    Medicine: Investigated for its potential in drug development, particularly in improving the pharmacokinetic properties of drugs.

    Industry: Utilized in the production of deuterated polymers and materials with unique properties.

Wirkmechanismus

The mechanism of action of methyl 2-(trideuteriomethyl)prop-2-enoate involves its participation in chemical reactions where the deuterium atoms can influence reaction rates and pathways. The presence of deuterium can lead to kinetic isotope effects, where the reaction rate is altered due to the difference in bond strength between carbon-deuterium and carbon-hydrogen bonds. This can be particularly useful in studying reaction mechanisms and pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl methacrylate: The non-deuterated analog, widely used in the production of PMMA.

    Methyl 2-(trifluoromethyl)prop-2-enoate: Another analog with fluorine atoms, used in different applications due to its unique properties.

Uniqueness

Methyl 2-(trideuteriomethyl)prop-2-enoate is unique due to the presence of deuterium, which imparts distinct physical and chemical properties. These properties make it particularly useful in research applications where isotopic labeling is required. The deuterium atoms provide a way to study reaction mechanisms and metabolic pathways without significantly altering the compound’s overall structure and reactivity.

Eigenschaften

Molekularformel

C5H8O2

Molekulargewicht

103.13 g/mol

IUPAC-Name

methyl 2-(trideuteriomethyl)prop-2-enoate

InChI

InChI=1S/C5H8O2/c1-4(2)5(6)7-3/h1H2,2-3H3/i2D3

InChI-Schlüssel

VVQNEPGJFQJSBK-BMSJAHLVSA-N

Isomerische SMILES

[2H]C([2H])([2H])C(=C)C(=O)OC

Kanonische SMILES

CC(=C)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.